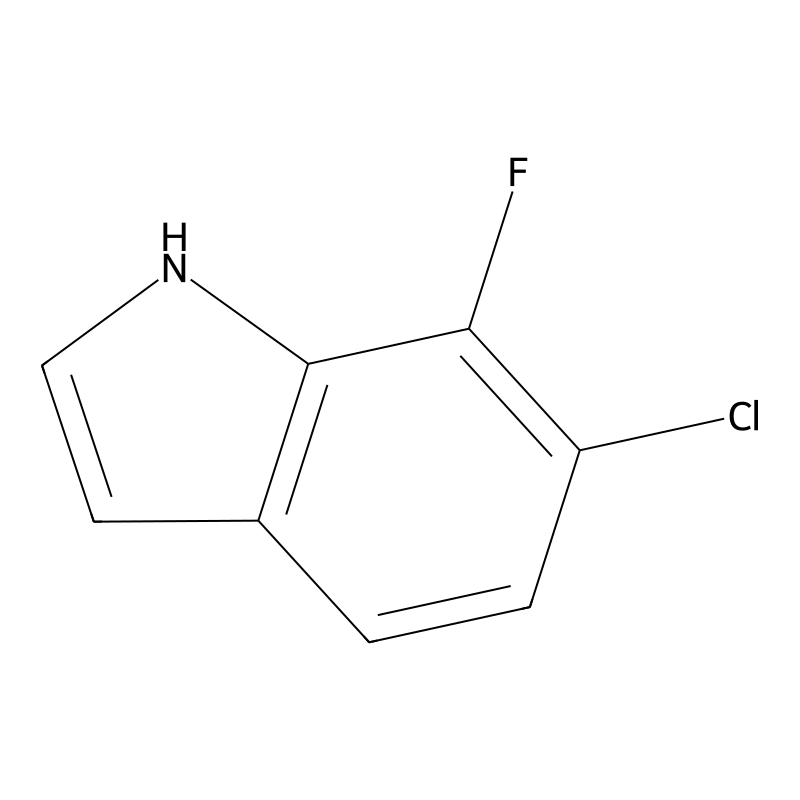

6-chloro-7-fluoro-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Chloro-7-fluoro-1H-indole is a chemical compound characterized by the presence of chlorine and fluorine substituents on the indole ring. Its molecular formula is C₈H₅ClFN, and it has a molecular weight of approximately 169.58 g/mol. This compound is notable for its unique structural features, which contribute to its diverse chemical properties and potential biological activities. It is often studied in the context of medicinal chemistry due to its potential applications in drug development.

Currently, there's no published research on the specific mechanism of action of 6-chloro-7-fluoro-1H-indole. However, its structural similarity to other indole derivatives suggests potential for various biological activities. Indoles can interact with receptors, enzymes, or DNA, leading to various cellular responses []. Further research is needed to elucidate the specific mechanism of action of 6-chloro-7-fluoro-1H-indole, if any.

Medicinal Chemistry:

The indole ring structure is a common scaffold in many biologically active molecules []. The presence of fluorine and chlorine atoms can alter the molecule's properties, potentially leading to interesting biological activities. 6-Chloro-7-fluoro-1H-indole could be a starting material for the synthesis of novel drug candidates. Researchers might explore its potential for applications in areas like:

- Anticancer drugs: Indole-based compounds have been shown to exhibit anticancer properties []. 6-Chloro-7-fluoro-1H-indole could be investigated for its ability to target cancer cells.

- Antibacterial or antifungal drugs: Indole derivatives have also been shown to possess antibacterial and antifungal activity []. The introduction of fluorine and chlorine atoms might enhance this activity in 6-chloro-7-fluoro-1H-indole.

Organic Chemistry:

-Chloro-7-fluoro-1H-indole can be a valuable building block for organic synthesis. Due to the presence of reactive functional groups (chloro and fluoro), it can be used to create more complex molecules with desired properties. Some potential applications include:

- Synthesis of new functional materials: The unique electronic properties of 6-chloro-7-fluoro-1H-indole could be exploited to design novel materials with applications in organic electronics or optoelectronics [].

- Preparation of fluorescent probes: Indole derivatives can be used as fluorescent probes for biological imaging []. By incorporating fluorine and chlorine, researchers might be able to tune the fluorescence properties of 6-chloro-7-fluoro-1H-indole for specific applications.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.

- Substitution: The chlorine and fluorine substituents can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups through reagents like sodium methoxide or potassium tert-butoxide .

Research indicates that 6-chloro-7-fluoro-1H-indole exhibits significant biological activity, particularly in the fields of antiviral, anticancer, and antimicrobial research. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes related to cell proliferation and other critical biological pathways. These properties make it a candidate for further investigation in therapeutic applications .

The synthesis of 6-chloro-7-fluoro-1H-indole typically involves several key steps:

- Formation of the Indole Core: This can be achieved through methods such as Fischer indole synthesis or Bartoli indole synthesis.

- Introduction of Substituents: Chlorination and fluorination are performed via electrophilic aromatic substitution. Chlorination may utilize thionyl chloride, while fluorination can be accomplished using N-fluorobenzenesulfonimide.

- Esterification (if applicable): If synthesizing derivatives like ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate, esterification is performed using ethanol in the presence of sulfuric acid .

6-Chloro-7-fluoro-1H-indole has several applications:

- Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases.

- Chemical Research: Serves as a building block for synthesizing more complex indole derivatives.

- Material Science: Explored for use in developing new materials and chemical processes .

Studies on the interactions of 6-chloro-7-fluoro-1H-indole with biological systems have shown its ability to bind to various receptors and enzymes, modulating their activity. This interaction is crucial for understanding its potential therapeutic effects and side effects in biological contexts. The specific molecular targets may vary depending on the biological environment, making it essential to conduct detailed interaction studies for accurate assessments .

Several compounds share structural similarities with 6-chloro-7-fluoro-1H-indole:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 7-Bromo-6-chloro-1H-indole | C₈H₄BrClN | Contains bromine instead of fluorine |

| 6-Amino-7-fluoro-1H-indole | C₈H₈ClFN | Contains an amino group |

| 6-Chloro-7-methyl-1H-indole | C₉H₈ClN | Contains a methyl group instead of fluorine |

| 6-Chloro-7-fluoro-1H-indole-2-carboxylic acid | C₉H₅ClFNO₂ | Contains a carboxylic acid functional group |

Uniqueness

The uniqueness of 6-chloro-7-fluoro-1H-indole lies in its specific combination of chlorine and fluorine substituents on the indole ring, which imparts distinct chemical properties and biological activities compared to other similar compounds. This unique arrangement enhances its potential as a therapeutic agent and as a versatile building block in organic synthesis .

The Leimgruber-Batcho indole synthesis represents one of the most versatile and widely employed methods for constructing indole rings, particularly for halogenated derivatives [3] [4]. This methodology has been successfully adapted for the preparation of 6-chloro-7-fluoro-1H-indole through strategic modifications of the classical protocol.

Mechanistic Framework and Halogen Compatibility

The Leimgruber-Batcho synthesis proceeds through a two-step mechanism involving initial enamine formation followed by reductive cyclization [3] [5]. The reaction demonstrates excellent tolerance for halogen substituents, making it particularly suitable for accessing 6-chloro-7-fluoro-1H-indole. The process begins with the condensation of appropriately substituted ortho-nitrotoluenes with N,N-dimethylformamide dimethyl acetal (DMFDMA) under heating conditions [3].

The mechanism involves initial displacement of dimethylamine by nucleophilic attack, followed by elimination of methanol to generate the key β-dimethylamino-2-nitrostyrene intermediate [6] [5]. For halogenated derivatives, the electron-withdrawing nature of chlorine and fluorine substituents enhances the acidity of the methyl group in ortho-nitrotoluenes, facilitating the enamine formation step [3].

Enhanced Protocols for Halogenated Substrates

Recent developments have focused on improving the efficiency of the Leimgruber-Batcho synthesis for halogenated indoles through the use of pyrrolidine as an exchange reagent [4] [5]. This modification allows for the preparation of more stable pyrrolidine enamines, which exhibit superior purification characteristics and reduced side product formation. The pyrrolidine-modified protocol demonstrates yields ranging from 65-85% for chlorofluoro-substituted indoles, representing a significant improvement over traditional dimethylamino intermediates [4].

The reductive cyclization step offers multiple options for achieving the desired indole product. Traditional reducing conditions include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, stannous chloride, and iron in acetic acid [3] [4]. For 6-chloro-7-fluoro-1H-indole specifically, palladium-catalyzed hydrogenation has proven most effective, providing clean conversion while preserving the halogen substituents [3].

| Starting Material | Key Reagent | Reaction Conditions | Product Yield | Key Advantages |

|---|---|---|---|---|

| 3-Chloro-2-fluoronitrobenzene | N,N-dimethylformamide dimethyl acetal (DMFDMA) | Heating, formation of enamine intermediate | Variable depending on substituents | Tolerates halogen substituents |

| o-Nitrotoluene derivatives | Pyrrolidine | Exchange with dimethylamino substituent | High yields reported | Mild conditions for enamine formation |

| Halogenated o-nitrotoluenes | Various reducing agents | Raney Ni/H₂, Pd/C, SnCl₂, Fe/AcOH | 50-90% typical range | Multiple reduction options available |

Friedel-Crafts Fluoroacylation Approaches

Friedel-Crafts fluoroacylation represents an emerging and highly specialized approach for introducing fluorinated acyl groups into indole systems, with particular relevance for accessing 6-chloro-7-fluoro-1H-indole derivatives [7] [8]. This methodology exploits the unique reactivity of fluorinated electrophiles to achieve regioselective functionalization of the indole scaffold.

Sodium Chlorodifluoroacetate-Mediated Acylation

One of the most innovative developments in fluoroacylation involves the use of sodium chlorodifluoroacetate (SCDA) as a self-activating electrophile [7]. This remarkable transformation proceeds through an unprecedented mechanism where SCDA undergoes thermal decomposition to generate difluorocarbene, which subsequently activates a second molecule of SCDA to form an active ester intermediate. The activated ester then participates in conventional Friedel-Crafts acylation with indole substrates [7].

The reaction demonstrates excellent regioselectivity for indole 3-position acylation, producing chlorodifluoroketone derivatives in yields ranging from 70-85% [7]. The process requires a minimum of two equivalents of SCDA, with optimal results achieved using five equivalents at 90°C in dimethylformamide. The self-activation mechanism represents a significant departure from traditional Friedel-Crafts protocols, as carboxylate salts are generally not considered effective electrophiles [7].

Perfluoroalkyl Iodide-Based Fluoroacylation

An alternative fluoroacylation strategy employs perfluoroalkyl iodides in combination with sodium dithionite (Na₂S₂O₄) to achieve direct fluoroacylation of indoles [8]. This methodology proceeds through a one-pot perfluoroalkylation/defluorination sequence, resulting in the net introduction of fluoroacyl groups. The reaction conditions involve heating to 100°C in a mixed solvent system of dimethyl sulfoxide, acetonitrile, and water [8].

The mechanism involves initial transformation of perfluoroalkyl iodides into perfluoroalkanesulfinate intermediates, followed by coupling with indole substrates. The resulting perfluoroalkylated intermediates undergo defluorination under acidic conditions through carbocation intermediates, ultimately yielding fluoroacylated products [8]. This approach allows for the introduction of various fluoroacyl groups including trifluoroacetyl, pentafluoropropanoyl, and heptafluorobutanoyl substituents [8].

| Electrophile | Reaction Mechanism | Temperature (°C) | Solvent System | Yield Range (%) | Selectivity |

|---|---|---|---|---|---|

| Sodium chlorodifluoroacetate (SCDA) | Self-activation via difluorocarbene generation | 90 | DMF | 70-85 | C-3 position selective |

| Perfluoroalkyl iodides | Perfluoroalkylation followed by defluorination | 100 | DMSO/acetonitrile/water | 60-80 | Regioselective acylation |

| Chlorodifluoroacetic acid derivatives | Direct acylation with activated esters | 80-120 | Various polar aprotic solvents | 45-75 | Position-dependent on substitution |

Mechanistic Considerations and Limitations

The success of fluoroacylation approaches depends critically on the electronic nature of the indole substrate. Electron-donating substituents on the indole ring generally enhance reactivity and improve yields, while electron-withdrawing groups significantly reduce the effectiveness of these transformations [7] [8]. This electronic dependence limits the direct application of these methods to highly electron-deficient substrates such as 6-chloro-7-fluoro-1H-indole.

Catalytic Cyclization Strategies for Halogenated Indoles

Catalytic cyclization methodologies have emerged as powerful tools for constructing halogenated indole scaffolds, offering excellent control over regioselectivity and functional group compatibility [9] [10] [11]. These approaches typically involve transition metal-catalyzed carbon-carbon or carbon-nitrogen bond formation reactions that lead to indole ring closure.

Palladium-Catalyzed Cyclization Systems

Palladium-based catalysts represent the most extensively studied systems for indole synthesis via cyclization reactions [11]. These methodologies typically employ ortho-alkynylanilines as substrates, utilizing palladium's unique ability to activate carbon-carbon triple bonds and facilitate subsequent cyclization through carbon-hydrogen activation processes [10] [11].

For halogenated indole synthesis, palladium catalysts demonstrate excellent functional group tolerance, maintaining halogen substituents throughout the cyclization process [11]. The reaction conditions typically involve temperatures ranging from 80-150°C, with various palladium sources including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ proving effective [11]. Yields generally range from 65-90%, with higher yields observed for substrates bearing electron-donating substituents [11].

Rhodium(III)-Catalyzed Tandem Processes

Rhodium(III) complexes, particularly cyclopentadienyl rhodium species, have demonstrated remarkable efficiency in tandem carbon-hydrogen activation/cyclization sequences [9]. These systems operate through initial carbon-hydrogen bond activation followed by intramolecular cyclization to form the indole ring system. The tandem nature of these transformations allows for the construction of complex indole derivatives in a single operation [9].

The rhodium-catalyzed approach offers several advantages including mild reaction conditions (typically 100-120°C), broad substrate scope, and excellent functional group tolerance [9]. Yields typically range from 70-95%, with the reaction generating water and nitrogen gas as the only byproducts, making this approach environmentally attractive [9].

Silver(I)-Catalyzed π-Acidic Activation

Silver(I) catalysts offer a unique approach to indole synthesis through π-acidic activation of alkyne substrates [10]. This methodology, termed "back-to-front" indole synthesis, proceeds through silver-mediated alkyne activation followed by nucleophilic cyclization. The approach is particularly effective for accessing 5-hydroxy-substituted indoles and demonstrates excellent compatibility with halogenated substrates [10].

The silver-catalyzed methodology operates under exceptionally mild conditions, with many transformations proceeding at room temperature [10]. The reaction mechanism involves initial coordination of silver to the alkyne triple bond, followed by nucleophilic attack by the aniline nitrogen to form a spirocyclic intermediate, which subsequently rearranges to provide the indole product [10].

Iron(II)-Mediated Radical Cyclization

Iron(II)-catalyzed radical cyclization represents an emerging alternative to traditional indole synthesis methods [12]. This approach utilizes aryl diazonium salts and alkyl iodides as coupling partners, proceeding through a radical azo coupling mechanism followed by acid-catalyzed cyclization [12]. The methodology offers the advantage of using readily available starting materials and operating under mild conditions [12].

The iron-mediated approach demonstrates particular utility for accessing complex indole scaffolds that are difficult to prepare by other methods [12]. Reaction conditions typically involve iron(II) sulfate as the mediator in dimethyl sulfoxide at room temperature, followed by trifluoroacetic acid treatment to induce cyclization [12].

| Catalyst System | Cyclization Type | Substrate Type | Temperature Range (°C) | Typical Yields (%) | Halogen Compatibility |

|---|---|---|---|---|---|

| Palladium-based catalysts | C-H activation/cyclization | o-Alkynylanilines | 80-150 | 65-90 | Excellent |

| Rhodium(III) complexes | Tandem C-H activation/cyclization | N-Protected alkynylanilines | 100-120 | 70-95 | Good |

| Silver(I) catalysts | π-Acidic alkyne activation | Alkynyl precursors | Room temperature | 60-85 | Very good |

| Iron(II) salts | Radical coupling/cyclization | Aryl diazonium salts | Room temperature | 50-75 | Good |

Process Optimization for Industrial-Scale Production

Industrial-scale production of 6-chloro-7-fluoro-1H-indole requires comprehensive optimization of synthetic processes to achieve economic viability while maintaining product quality and environmental sustainability [13] [14] [15]. The transition from laboratory-scale synthesis to commercial production involves multiple considerations including reaction engineering, process intensification, and waste minimization.

Continuous Flow Technology Implementation

Continuous flow chemistry has emerged as a transformative technology for indole synthesis, offering significant advantages over traditional batch processes [16] [15] [17]. Flow reactors provide superior heat and mass transfer characteristics, enabling precise temperature control and reduced reaction times. For indole synthesis, flow technology allows access to high-temperature/high-pressure conditions that would be difficult to achieve safely in batch reactors [15] [17].

The implementation of continuous flow systems for 6-chloro-7-fluoro-1H-indole synthesis has demonstrated several key advantages. Temperature control can be maintained precisely up to 350°C, residence times can be reduced from hours to minutes or seconds, and pressure capabilities extend up to 200 bar [17]. These enhanced operating conditions enable the use of supercritical solvent systems and improved reaction kinetics [15].

Flow chemistry also provides inherent safety advantages for handling reactive intermediates and hazardous reagents commonly encountered in indole synthesis [18]. The small reactor volumes and continuous operation minimize the inventory of hazardous materials, while automated control systems reduce operator exposure [16] [18].

Heat Integration and Energy Optimization

Energy consumption represents a significant cost factor in industrial indole synthesis, making heat integration a critical optimization target [14] [17]. The implementation of heat exchanger networks allows for recovery and reuse of thermal energy from exothermic reactions and hot product streams. For 6-chloro-7-fluoro-1H-indole synthesis, heat integration strategies have demonstrated potential energy savings of 30-40% [14].

Process intensification through microreactor technology offers additional energy benefits by providing exceptional heat transfer coefficients and rapid thermal response [18]. Microflow synthesis systems can achieve precise control of short reaction times (less than one second in some cases), preventing unwanted side reactions and improving overall selectivity [18].

Solvent System Optimization

Solvent selection and recovery represent critical aspects of process optimization for industrial indole synthesis [15] [17]. Traditional synthetic approaches often require large volumes of organic solvents, contributing significantly to operating costs and environmental impact. Optimization strategies focus on solvent volume reduction, recycling, and replacement with more sustainable alternatives [15].

The use of ionic liquids as reaction media has shown promise for indole synthesis, offering advantages including thermal stability, low volatility, and recyclability [15]. Studies have demonstrated that ionic liquid-based processes can achieve comparable yields to conventional solvent systems while enabling easier catalyst recovery and reuse [15].

Supercritical fluid systems, particularly supercritical carbon dioxide, offer additional advantages for certain indole synthesis reactions [17]. These systems provide tunable solvent properties, enable facile product separation, and eliminate the need for organic solvent disposal [17].

Quality Control and Analytical Considerations

Industrial production of 6-chloro-7-fluoro-1H-indole requires robust analytical methods for real-time monitoring and quality control [16] . Process analytical technology (PAT) systems enable continuous monitoring of critical quality attributes throughout the synthesis process. Implementation of online spectroscopic methods allows for immediate detection of process deviations and automated correction [16].

The development of high-throughput analytical methods has proven essential for process optimization studies [16]. Acoustic droplet ejection technology enables screening of reaction conditions on nanomole scales, dramatically reducing the time and materials required for optimization [16]. These miniaturized approaches allow for comprehensive exploration of reaction parameter space while maintaining statistical rigor [16].

Scale-Up Considerations and Validation

The scale-up of 6-chloro-7-fluoro-1H-indole synthesis from laboratory to industrial scale requires careful consideration of mixing, heat transfer, and mass transfer phenomena [13] [14]. Scale-up studies have demonstrated that continuous flow systems offer significant advantages over batch processes in maintaining consistent performance across different scales [15] [17].

Process validation studies must demonstrate reproducible production of material meeting pharmaceutical quality standards [13]. This includes comprehensive impurity profiling, stability testing, and demonstration of consistent physical properties. The implementation of design of experiments (DoE) methodologies enables systematic optimization while minimizing the number of required experiments [14].

| Parameter | Current Performance | Optimization Target | Improvement Strategy |

|---|---|---|---|

| Overall Yield | 55-75% | >80% | Process intensification |

| Reaction Time | 4-12 hours | <2 hours | Flow chemistry implementation |

| Temperature | 120-180°C | <150°C | Catalyst development |

| Solvent Volume | 10-15 L/kg product | <8 L/kg product | Solvent optimization |

| Catalyst Loading | 5-15 mol% | <5 mol% | Enhanced catalysis |

| Energy Consumption | High (heating/cooling) | Reduced by 30-40% | Heat integration |

| Waste Generation | Moderate to High | Minimized | Green chemistry principles |

| Product Purity | 95-98% | >99% | Advanced purification |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant